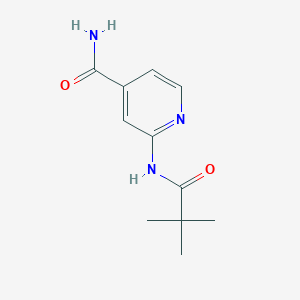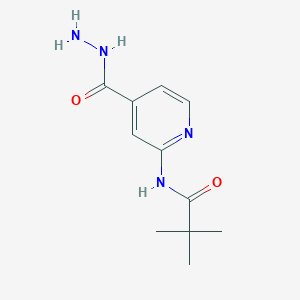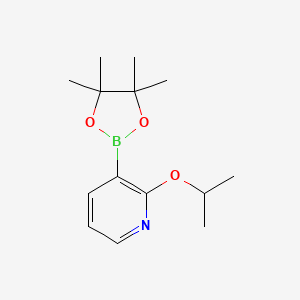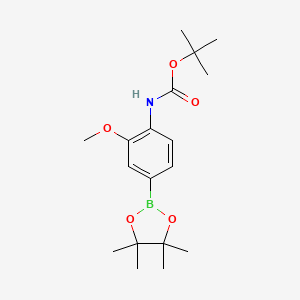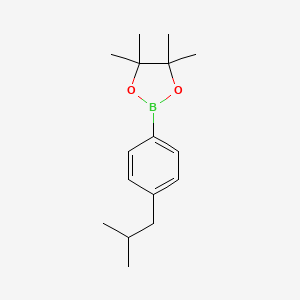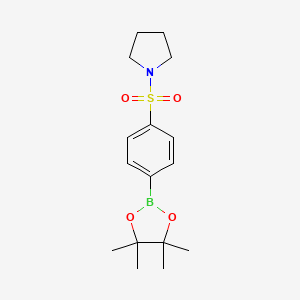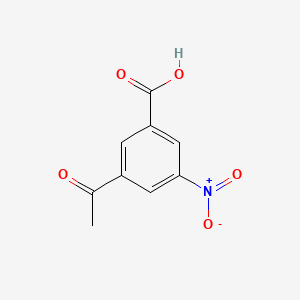
3-乙酰-5-硝基苯甲酸
描述
3-Acetyl-5-nitrobenzoic acid is an organic compound characterized by the presence of an acetyl group at the third position and a nitro group at the fifth position on a benzoic acid ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
科学研究应用
3-Acetyl-5-nitrobenzoic acid finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用机制
Nitro Compounds
Nitro compounds are a significant class of organic compounds where a nitrogen atom is bonded to an oxygen atom by a single bond and the oxygen atom is bonded to another oxygen atom by a double bond. The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack .
Benzoic Acid Derivatives
Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances. The carboxyl group (COOH) in benzoic acid participates in hydrogen bonding, and the ring structure is resistant to reactions that would break the ring. The chemistry of benzoic acid is dominated by the carboxyl group, and the ring provides a stable structure .
生化分析
Biochemical Properties
3-Acetyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to be a versatile reaction component and reagent in organic synthesis . The compound can act as a substrate for enzymes involved in the synthesis of complex molecules, facilitating the formation of new chemical bonds. Additionally, 3-Acetyl-5-nitrobenzoic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 3-Acetyl-5-nitrobenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 3-Acetyl-5-nitrobenzoic acid can affect the activity of key signaling molecules, leading to alterations in cellular responses . Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can ultimately affect cellular metabolism, leading to variations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 3-Acetyl-5-nitrobenzoic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, 3-Acetyl-5-nitrobenzoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the production of specific proteins and enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-5-nitrobenzoic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that 3-Acetyl-5-nitrobenzoic acid can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism. These changes can persist even after the compound has been removed from the experimental system, indicating potential long-term impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of 3-Acetyl-5-nitrobenzoic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, the compound can exert more pronounced effects, including alterations in gene expression, enzyme activity, and cellular metabolism . High doses of 3-Acetyl-5-nitrobenzoic acid can lead to toxic or adverse effects, such as cellular damage, inflammation, and oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential harm to the subjects.
Metabolic Pathways
3-Acetyl-5-nitrobenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. For example, the oxidation of 3-Acetyl-5-nitrobenzoic acid can produce reactive intermediates that can further react with other cellular components, affecting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-Acetyl-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Acetyl-5-nitrobenzoic acid can also be influenced by its interactions with other biomolecules, such as proteins and lipids, which can affect its solubility and stability. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and applications.
Subcellular Localization
The subcellular localization of 3-Acetyl-5-nitrobenzoic acid can significantly impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or chemical groups on 3-Acetyl-5-nitrobenzoic acid can facilitate its localization to the nucleus, mitochondria, or other organelles. The subcellular localization of 3-Acetyl-5-nitrobenzoic acid can influence its interactions with other biomolecules and its overall biochemical activity, making it an important factor to consider in experimental design and analysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-nitrobenzoic acid typically involves the nitration of 3-acetylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: On an industrial scale, the production of 3-acetyl-5-nitrobenzoic acid may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.
化学反应分析
Types of Reactions: 3-Acetyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under suitable conditions.
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 3-Amino-5-nitrobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitrobenzoic acid.
相似化合物的比较
3-Acetylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitrobenzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
3-Amino-5-nitrobenzoic acid: A reduction product of 3-acetyl-5-nitrobenzoic acid, with different chemical properties and applications.
Uniqueness: 3-Acetyl-5-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzoic acid ring, which imparts distinct reactivity and versatility in chemical synthesis and applications
属性
IUPAC Name |
3-acetyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFKIQNBJVASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590752 | |
| Record name | 3-Acetyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-75-9 | |
| Record name | 3-Acetyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)



